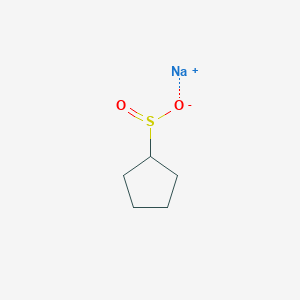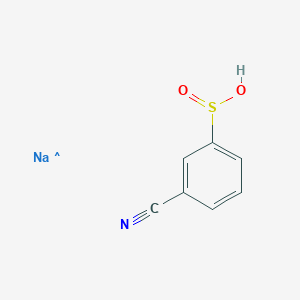
CID 66651388
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-cyanobenzenesulfinate is an organic compound with the molecular formula C₇H₄NNaO₂S. It is a sodium salt of 3-cyanobenzenesulfinic acid and is used primarily in research and industrial applications. This compound is known for its role as a building block in the synthesis of various organosulfur compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 3-cyanobenzenesulfinate can be synthesized through several methods. One common approach involves the reaction of 3-cyanobenzenesulfinic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of the sodium salt.
Industrial Production Methods
In industrial settings, the production of sodium 3-cyanobenzenesulfinate often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-cyanobenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like alkoxides or amines.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 3-cyanobenzenesulfinate has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 3-cyanobenzenesulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfinic group to other molecules, facilitating the formation of sulfonyl derivatives. This reactivity is crucial in various synthetic pathways, including the formation of sulfonamides and sulfones.
Comparison with Similar Compounds
Similar Compounds
Sodium benzenesulfinate: Similar in structure but lacks the cyano group.
Sodium toluenesulfinate: Contains a methyl group instead of a cyano group.
Sodium methanesulfinate: A simpler structure with a single carbon atom attached to the sulfinic group.
Uniqueness
Sodium 3-cyanobenzenesulfinate is unique due to the presence of the cyano group, which imparts distinct reactivity and properties. This makes it particularly useful in the synthesis of compounds where the cyano group plays a crucial role in the desired chemical transformations.
Properties
Molecular Formula |
C7H5NNaO2S |
|---|---|
Molecular Weight |
190.18 g/mol |
InChI |
InChI=1S/C7H5NO2S.Na/c8-5-6-2-1-3-7(4-6)11(9)10;/h1-4H,(H,9,10); |
InChI Key |
LZWKOYCGFPFOFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)O)C#N.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12309970.png)
![rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride, cis](/img/structure/B12309977.png)
![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12309982.png)

![[4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate](/img/structure/B12309990.png)
![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B12309994.png)

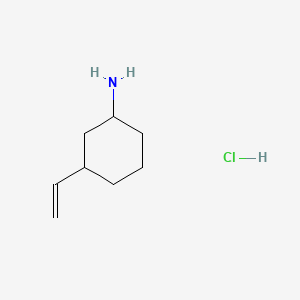
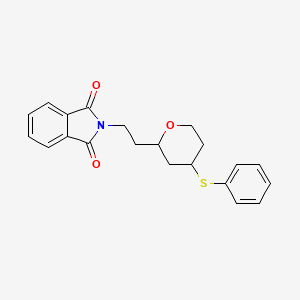
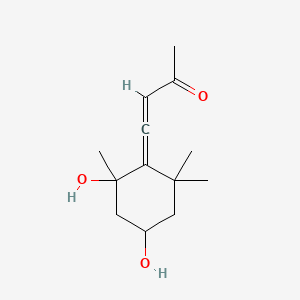
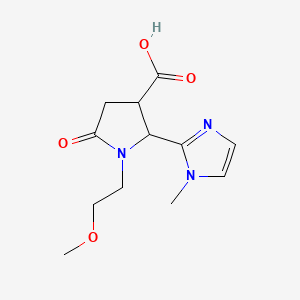

![4-Azido-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12310047.png)
